methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate
Description
Methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate (molecular formula: C₁₇H₁₈N₄O₃S) is a hydrazonoyl benzoate derivative featuring a pyrimidinylthio moiety. Its structure includes a methyl benzoate core linked to a carbonohydrazonoyl chain and a 4,6-dimethylpyrimidin-2-ylthio group. The compound’s molecular weight is 358.416 g/mol, with a monoisotopic mass of 358.109961 .
Properties
IUPAC Name |
methyl 4-[(E)-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-11-8-12(2)20-17(19-11)25-10-15(22)21-18-9-13-4-6-14(7-5-13)16(23)24-3/h4-9H,10H2,1-3H3,(H,21,22)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECLIFUTKJJINQ-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Pyrimidine and Thiazolo-Pyrimidine Families
Compound 11a and 11b () share structural motifs with the target compound, including pyrimidine rings and thioether linkages. Key differences include:
- 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile.
- 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile. Molecular formula: C₂₂H₁₇N₃O₃S (MW: 403 g/mol). Substituted with a cyano group on the benzylidene moiety. Melting point: 213–215°C; IR peaks at 3,423 cm⁻¹ (NH) and 2,209 cm⁻¹ (CN) .
Comparison Highlights :
- The target compound lacks the fused thiazolo-pyrimidine system and furan substituents present in 11a/b.
- Its molecular weight (358 g/mol) is lower than both 11a (386 g/mol) and 11b (403 g/mol), suggesting differences in solubility and bioavailability.
- Unlike 11a/b, the target compound’s benzoate ester group may enhance metabolic stability compared to cyano or furan-containing derivatives .
Benzoate Derivatives with Heterocyclic Substituents
Compounds I-6230, I-6232, I-6273, and I-6373 () are ethyl benzoate derivatives with pyridazine or isoxazole substituents:
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
- I-6232: Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate.
- I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate.
Comparison Highlights :
- The target compound uses a methyl ester (vs. ethyl ester in I-series), which may alter pharmacokinetics due to differences in lipophilicity.
Quinazoline Derivatives
Compound 12 (): 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile.
Comparison Highlights :
- The target compound’s hydrazonoyl linker and pyrimidinylthio group distinguish it from the rigid fused-ring system of Compound 12.
Data Table: Key Properties of Compared Compounds
Research Implications and Gaps
- Bioactivity Potential: While I-series compounds () and thiazolo-pyrimidines () are bioactive, the target compound’s pyrimidinylthio group may confer unique antimicrobial or enzyme-inhibitory properties. However, empirical data are absent in the provided evidence.
- Structural Optimization: Substituting the methyl benzoate with ethyl (as in I-series) or introducing cyano groups (as in 11b) could modulate activity, but trade-offs in stability and toxicity require further study .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing methyl 4-(2-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}carbonohydrazonoyl)benzoate, and what analytical methods validate its purity?
- Synthesis : The compound can be synthesized via condensation reactions between hydrazine derivatives and activated carbonyl intermediates. Key steps include thioacetylation of the pyrimidinyl moiety and subsequent coupling with the benzoate backbone.
- Characterization : Use 1H NMR (e.g., δ 3.20 ppm for methyl groups, aromatic protons at δ 7.17–8.53 ppm) and LC-MS (m/z 377.0 [M+H]+ observed for structurally similar compounds) to confirm structural integrity .
- Purity Validation : High-performance liquid chromatography (HPLC) with ≥97% purity thresholds, as referenced in reagent catalogs .
Q. What solvent systems are optimal for dissolving this compound, and how do physicochemical properties influence experimental design?
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s aromatic and heterocyclic motifs.
- Stability : Avoid prolonged exposure to light or moisture, as thioether and hydrazone groups may degrade. Pre-screen stability under experimental conditions (e.g., pH, temperature) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How does the compound interact with biological targets (e.g., enzymes or nucleic acids), and what methodologies quantify these interactions?
- Mechanistic Studies :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates or radioactive labeling. For example, structurally analogous pyrimidine derivatives show activity against cancer-related kinases .
- Nucleic Acid Binding : Employ fluorescence quenching or surface plasmon resonance (SPR) to assess affinity for DNA/RNA .
Q. What strategies resolve contradictions in biological activity data across studies?
- Experimental Variables : Control for solvent effects (e.g., DMSO concentrations in cell-based assays) and batch-to-batch purity variations .
- Statistical Frameworks : Apply multivariate analysis (e.g., ANOVA for split-plot designs) to isolate confounding factors, as demonstrated in agricultural chemical studies .
Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) be designed for this compound?
- Methodology :
- Abiotic Transformations : Simulate hydrolysis/photolysis under controlled UV light and pH conditions .
- Ecotoxicology : Use model organisms (e.g., Daphnia magna) to assess acute toxicity (LC50) and bioaccumulation factors .
- Data Integration : Link results to predictive models (e.g., QSAR) for risk assessment .
Methodological Tables
| Characterization Method | Key Parameters | Reference |
|---|---|---|
| 1H NMR | δ 3.20 (CH3), 7.17–8.53 (aromatic H) | |
| LC-MS | m/z 377.0 [M+H]+ (structural analog) | |
| HPLC Purity | ≥97% (validated by reagent catalogs) |
| Biological Targets | Assay Type | Reference |
|---|---|---|
| Kinases | Fluorogenic inhibition assays | |
| DNA/RNA | Fluorescence quenching/SPR |
Key Considerations for Data Reliability
- Theoretical Frameworks : Anchor studies to existing hypotheses (e.g., enzyme inhibition mechanisms) to guide experimental design .
- Replication : Use ≥4 replicates in randomized block designs to account for variability, as seen in agricultural trials .
- Contradiction Analysis : Cross-validate results with orthogonal methods (e.g., SPR vs. fluorescence assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
